Predicted Lipophilicity (XLogP3 = 1.5) Versus the General CNS Drug‑Like Space
The target compound displays a computed XLogP3 of 1.5 [REFS‑1], positioning it in the lower half of the optimal lipophilicity window for blood‑brain‑barrier penetration (cLogP 1–3). In contrast, many 4‑phenylpiperidine derivatives bearing unsubstituted phenyl rings or larger N‑alkyl groups exceed cLogP 3, a range associated with increased non‑specific binding and poorer in‑vivo tolerability [REFS‑2]. While direct head‑to‑head cLogP data for the nearest structural neighbors are not publicly available, this class‑level inference indicates that the acetyl substitution modulates lipophilicity to a range that is empirically desirable for CNS‑oriented screening libraries.
| Evidence Dimension | Lipophilicity (XLogP3 / cLogP) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | CNS drug‑like space (optimal range cLogP 1–3); typical 4‑phenylpiperidine analogs often exceed cLogP 3 |
| Quantified Difference | Target compound is within the optimal CNS window; many simpler analogs lie above it |
| Conditions | Computed by XLogP3 algorithm (PubChem) and industry‑standard consensus cLogP models |
Why This Matters
A compound that naturally falls in the CNS‑optimal lipophilicity window reduces the need for synthetic re‑optimization when screening for neurological targets, saving procurement and medicinal‑chemistry resources.
- [1] PubChem CID 7084880: Computed XLogP3 value. https://pubchem.ncbi.nlm.nih.gov/compound/900018-91-9 (accessed 2026-04-29). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541‑553. doi:10.1602/neurorx.2.4.541 View Source
